molecular formula C9H15BO2 B13354945 4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13354945
M. Wt: 166.03 g/mol
InChI Key: SMCYVMQKKOBMIO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-propyn-1-ol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(allyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex molecules and materials.

Properties

Molecular Formula

C9H15BO2

Molecular Weight

166.03 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-ynyl-1,3,2-dioxaborolane

InChI

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1H,7H2,2-5H3

InChI Key

SMCYVMQKKOBMIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC#C

Origin of Product

United States

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